ethyl 1-methyl-1H-pyrazole-4-carboxylate chemical properties
ethyl 1-methyl-1H-pyrazole-4-carboxylate chemical properties
An In-depth Technical Guide to the Chemical Properties of Ethyl 1-methyl-1H-pyrazole-4-carboxylate
Introduction
Ethyl 1-methyl-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms. This structure is a cornerstone in medicinal and agricultural chemistry, serving as a versatile scaffold for the synthesis of a wide array of bioactive molecules.[1][2] The strategic placement of the N-methyl group and the C4-ethyl carboxylate functionality provides distinct sites for chemical modification, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties. Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and herbicidal properties.[1][3][4]
This guide provides a comprehensive overview of the core chemical properties of ethyl 1-methyl-1H-pyrazole-4-carboxylate, designed for researchers, scientists, and professionals in drug development. We will delve into its synthesis, spectroscopic signature, chemical reactivity, and applications, offering field-proven insights and detailed experimental context.
Chemical Identity and Physicochemical Properties
The fundamental identity and physical characteristics of a compound are critical for its application in research and synthesis. While the CAS Number for this specific ester is not prominently listed in public databases, its parent acid, 1-methyl-1H-pyrazole-4-carboxylic acid, is well-documented under CAS Number 5952-92-1.[5][6] The properties of the ethyl ester can be reliably inferred from its structure and data from closely related analogues.
Molecular Structure
The structure consists of a planar pyrazole ring, with a methyl group substituted at the N1 position and an ethoxycarbonyl group at the C4 position.
Caption: Molecular structure of ethyl 1-methyl-1H-pyrazole-4-carboxylate.
Identification and Properties
Quantitative data for the compound are summarized below. Data for the parent carboxylic acid are included for reference.
| Identifier | Value | Reference |
| IUPAC Name | Ethyl 1-methyl-1H-pyrazole-4-carboxylate | - |
| Synonyms | 1-methyl-4-pyrazolecarboxylic acid ethyl ester | [5] |
| CAS Number | 5952-92-1 (Parent Acid) | [5][6] |
| Molecular Formula | C₇H₁₀N₂O₂ | - |
| Molecular Weight | 154.17 g/mol | [7] |
| Physicochemical Property | Value | Reference |
| Appearance | White to off-white solid/powder | [5] |
| Melting Point | 203-208 °C (Parent Acid) | [5] |
| Boiling Point | 306.9 ± 15.0 °C (Predicted, Parent Acid) | [5] |
| pKa | 3.88 ± 0.10 (Predicted, Parent Acid) | [5] |
Synthesis and Purification
The synthesis of ethyl 1-methyl-1H-pyrazole-4-carboxylate is typically achieved through two primary strategies: construction of the pyrazole ring from acyclic precursors or modification of a pre-existing pyrazole scaffold.
Synthetic Workflow: Ring Formation
A common and efficient method involves the condensation of a β-dicarbonyl equivalent with methylhydrazine. This approach provides excellent control over the regiochemistry, particularly the position of the N-methyl group.
Caption: General workflow for the synthesis of the target compound.
Protocol: Synthesis via Condensation
This protocol is adapted from established procedures for similar pyrazole syntheses, such as the synthesis of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.[8]
Objective: To synthesize ethyl 1-methyl-1H-pyrazole-4-carboxylate.
Materials:
-
Ethyl (ethoxymethylene)acetoacetate or a similar β-ketoester precursor.
-
Methylhydrazine
-
Ethanol (absolute)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the β-ketoester precursor (1.0 eq) in absolute ethanol.
-
Reagent Addition: Add methylhydrazine (1.0-1.1 eq) to the solution. The addition may be exothermic and should be done cautiously, potentially with cooling.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Solvent Removal: After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Workup: Dilute the resulting residue with water and extract the product into ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and then a saturated brine solution. This removes any remaining water-soluble impurities and salts.
-
Drying and Filtration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane as the eluent, to afford the pure ethyl 1-methyl-1H-pyrazole-4-carboxylate.[9]
Spectroscopic Characterization
Spectroscopic analysis is essential for structural confirmation. While a complete dataset for the title compound is not available, the expected spectral properties can be reliably predicted based on its functional groups and data from analogous structures.[10][11]
| Technique | Expected Signature |
| ¹H NMR | δ (ppm): 7.5-8.0 (2H, s, pyrazole C3-H & C5-H), 4.2-4.4 (2H, q, -OCH₂ CH₃), 3.8-4.0 (3H, s, N-CH₃ ), 1.2-1.4 (3H, t, -OCH₂CH₃ ) |
| ¹³C NMR | δ (ppm): 160-165 (C=O), 135-145 (pyrazole C3 & C5), 115-125 (pyrazole C4), 60-65 (-OCH₂ CH₃), 35-40 (N-CH₃ ), 14-15 (-OCH₂CH₃ ) |
| IR (cm⁻¹) | ~2900-3100 (C-H stretch), ~1720 (C=O ester stretch, strong), ~1500-1600 (C=N, C=C ring stretch) |
| MS (EI) | m/z: 154 (M⁺), fragments corresponding to loss of -OCH₂CH₃ (m/z 109) and subsequent loss of CO. |
Chemical Reactivity
The reactivity of ethyl 1-methyl-1H-pyrazole-4-carboxylate is dominated by its two primary functional groups: the aromatic pyrazole ring and the ethyl ester.
Caption: Key reactions involving the ester functionality.
Ester Hydrolysis (Saponification)
The most fundamental reaction of the ester group is its hydrolysis to the corresponding carboxylic acid. This transformation is a critical step for further derivatization, such as amide coupling.
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Mechanism: The reaction is typically performed by heating the ester with an aqueous base, like sodium hydroxide (NaOH), followed by acidification.[12][13] The use of a base makes the reaction irreversible, as the carboxylate salt formed in the first step is unreactive towards the alcohol by-product.[14] Subsequent addition of a strong acid protonates the carboxylate to yield the free carboxylic acid.[15]
-
Protocol Insight: Heating the ester under reflux with aqueous NaOH ensures complete reaction. After cooling, the reaction mixture is acidified (e.g., with HCl) to precipitate the carboxylic acid product, which can then be isolated by filtration.
Reduction to Alcohol
The ester can be reduced to the corresponding primary alcohol, (1-methyl-1H-pyrazol-4-yl)methanol. This provides a different synthetic handle for further elaboration.
-
Reagents: Strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF) are required for this transformation. The reaction must be performed under inert conditions due to the high reactivity and moisture sensitivity of LiAlH₄.
Amidation and Transesterification
The ester can undergo nucleophilic acyl substitution with other nucleophiles. Reaction with ammonia or primary/secondary amines can form the corresponding amides, while reaction with a different alcohol under acid or base catalysis can lead to transesterification. These reactions broaden the synthetic utility of the core scaffold.
Applications in Research and Development
The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.
-
Pharmaceuticals: Ethyl 1-methyl-1H-pyrazole-4-carboxylate is a key building block for synthesizing active pharmaceutical ingredients (APIs). The parent pyrazole ring is a core component of several commercial drugs, including the anti-inflammatory celecoxib and various kinase inhibitors used in oncology.[1] Its derivatives have been investigated for analgesic and anti-inflammatory activities.[4] The ester allows for conversion to amides or other functional groups, which are crucial for modulating target binding and ADME (absorption, distribution, metabolism, and excretion) properties.
-
Agrochemicals: In agriculture, pyrazole derivatives are used to develop potent and selective herbicides and fungicides.[2][3] The N-methylpyrazole core of the title compound is found in several commercial agrochemicals.
-
Material Science: The compound can be used as a precursor for synthesizing ligands for metal-organic frameworks (MOFs) or as a component in the development of specialty polymers and coatings.[2]
Safety and Handling
| Hazard Class | GHS Statement | Precautionary Codes |
| Skin Irritation | H315: Causes skin irritation | P264, P280, P302+P352 |
| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 |
| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340 |
Handling Recommendations:
-
Use in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[17]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[16]
-
Store in a cool, dry place in a tightly sealed container. Keep away from strong oxidizing agents, acids, and bases.[17]
Conclusion
Ethyl 1-methyl-1H-pyrazole-4-carboxylate is a high-value chemical intermediate with a stable, aromatic core and a versatile ester functionality. Its straightforward synthesis and predictable reactivity make it an indispensable building block for creating complex molecular architectures. The demonstrated importance of the pyrazole scaffold in pharmaceuticals and agrochemicals ensures that this compound will continue to be a subject of significant interest in academic and industrial research, driving innovation in drug discovery and material science.
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